Dual Substitution Topology: LogP and TPSA Differentiation from Mono-Substituted Analogs
The target compound (6-F-4-OH-8-Me) possesses a calculated LogP of 0.99 and a TPSA of 88.24 Ų . The closest commercially available analog, 6-fluoro-4-hydroxyquinoline-3-carbohydrazide (CAS 1018135-33-5, lacking the C8 methyl), has a molecular weight of 221.19 Da and a predicted density of 1.505 g/cm³ ; its LogP is expected to be lower (approximately 0.5–0.8 based on fragment-based calculation methods) due to the absence of the hydrophobic methyl increment. Conversely, 8-methylquinoline-3-carbohydrazide (CAS 1307237-66-6, lacking both C4-OH and C6-F) has a molecular weight of 201.22 Da and an absence of the H-bond donor capacity at C4. The dual substitution in the target compound thus provides a unique balance of hydrophilicity (three H-bond donors) and moderate lipophilicity (LogP ~0.99) not achieved by either mono-substituted analog.
| Evidence Dimension | Calculated LogP and H-bond donor count |
|---|---|
| Target Compound Data | LogP = 0.99; H-bond donors = 3; TPSA = 88.24 Ų |
| Comparator Or Baseline | 6-Fluoro-4-hydroxyquinoline-3-carbohydrazide: LogP estimated <0.8, H-bond donors = 3 (lacks C8 methyl). 8-Methylquinoline-3-carbohydrazide: MW = 201.22 Da, H-bond donors ≤2 (lacks C4-OH and C6-F). |
| Quantified Difference | LogP increase of ≥0.2–0.5 units vs. 6-fluoro analog; additional H-bond donor vs. 8-methyl analog |
| Conditions | Computed physicochemical properties (Leyan database for target; ChemBase/ChemSrc for comparators) |
Why This Matters
The LogP range of 0.5–1.0 is often associated with optimal oral bioavailability and membrane permeability in lead-like compounds; the dual-substitution pattern provides a tunable lipophilicity window not available from single-substituent analogs.
